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Compound of Interest

Compound Name: Glycine chloride

Cat. No.: B13766176 Get Quote

Introduction

In the fields of peptide synthesis, medicinal chemistry, and drug development, the reversible

protection of reactive functional groups is a cornerstone of chemical strategy.[1] The protection

of the α-amino group of amino acids is essential to prevent self-polymerization and control the

sequence of peptide chain elongation.[1] The chloroacetyl (ClAc) group is a valuable N-terminal

amine protecting group, prized for its ease of introduction and, most notably, its selective

removal under mild conditions that are orthogonal to many other common protecting groups.[2]

[3]

The chloroacetyl group serves as a robust electrophilic handle. This reactivity is widely

exploited for the site-specific conjugation of peptides, the synthesis of cyclic peptides through

intramolecular thioether linkage with a cysteine residue, and the development of targeted

therapeutic agents.[4][5] Its stability to the acidic conditions used for Boc-group removal and

the mild basic conditions for Fmoc-group removal makes it an excellent component in complex,

multi-step synthetic strategies.[4][6][7]

Data Presentation
Physicochemical and spectroscopic data for the protected amino acid, N-Chloroacetylglycine,

are summarized below. This data is essential for characterization and quality control during

synthesis.

Table 1: Physicochemical and Spectroscopic Properties of N-Chloroacetylglycine
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Property Value Reference(s)

IUPAC Name
2-[(2-chloroacetyl)amino]acetic

acid
[8]

CAS Number 6319-96-6 [8][9][10]

Molecular Formula C₄H₆ClNO₃ [8][9][10]

Molecular Weight 151.55 g/mol [8][9][10]

Appearance
White to off-white crystalline

powder
[9]

Melting Point 102 °C [11]

Purity (Typical) ≥98% [10]

¹H NMR (DMSO-d₆)
δ ~8.5 (t, 1H, NH), ~4.2 (s, 2H,

Cl-CH₂), ~3.8 (d, 2H, N-CH₂)

Predicted based on similar

structures[11][12]

¹³C NMR (DMSO-d₆)

δ ~171 (COOH), ~166 (C=O,

amide), ~42 (Cl-CH₂), ~41 (N-

CH₂)

Predicted based on similar

structures[12][13]

Mass Spec (ESI-) Predicted [M-H]⁻: m/z 149.99 [14]

Mass Spec (ESI+)
Predicted [M+H]⁺: m/z 152.01;

[M+Na]⁺: m/z 173.99
[14]

Table 2: Orthogonality of the Chloroacetyl (ClAc) Protecting Group

The chloroacetyl group's primary advantage is its unique cleavage condition, which does not

interfere with other commonly used amine protecting groups.[15]
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Protecting Group
Cleavage Reagent /
Condition

Stability to Other
Conditions

Reference(s)

Chloroacetyl (ClAc)
Thiourea, mild

nucleophiles

Stable to strong acids

(TFA) and mild bases

(piperidine).

[2][4]

Fmoc
Piperidine (20% in

DMF)

Unstable to base.

Stable to acid and

hydrogenolysis.

[7]

Boc
Trifluoroacetic Acid

(TFA)

Unstable to strong

acid. Stable to base

and hydrogenolysis.

[6]

Cbz
H₂/Pd

(Hydrogenolysis)

Unstable to

hydrogenolysis and

strong acids

(HBr/AcOH). Stable to

mild base.

[6]

Visualizations
Diagrams illustrating key reactions, workflows, and chemical logic are provided below.

Reactants

Product

Glycine

+ NaOH (aq)
Ice Bath

Chloroacetyl Chloride
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Caption: Reaction scheme for the synthesis of N-Chloroacetylglycine.
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Caption: Experimental workflow for the synthesis of N-Chloroacetylglycine.
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Caption: Mechanism for the deprotection of the chloroacetyl group by thiourea.[2][16]
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Caption: Logical diagram illustrating the orthogonality of the chloroacetyl group.

Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal

Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetyl

chloride is corrosive and lachrymatory.

Protocol 1: Synthesis of N-Chloroacetylglycine

This protocol describes the N-protection of glycine using chloroacetyl chloride under basic

aqueous conditions, adapted from literature procedures.[17]

Materials:

Glycine (1.0 eq)

Sodium Hydroxide (NaOH)

Chloroacetyl chloride (1.0 eq)

Hydrochloric Acid (HCl), concentrated

Ethyl Acetate
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Deionized Water

Ice bath, magnetic stirrer, pH meter/strips, separatory funnel, rotary evaporator

Procedure:

In a flask equipped with a magnetic stir bar and placed in an ice bath, dissolve glycine

(e.g., 25 g, 0.33 mol) in a 4 M NaOH solution (e.g., 83 mL, 0.33 mol). Ensure the

temperature is maintained between 0-5 °C.

In separate addition funnels, prepare a solution of chloroacetyl chloride (e.g., 26.3 mL,

0.33 mol) and a 4 M NaOH solution (e.g., 83 mL, 0.33 mol).

Add the chloroacetyl chloride and NaOH solutions dropwise and simultaneously to the

stirring glycine solution over 1 hour. Carefully monitor the pH and maintain it between 10-

11. Ensure the temperature does not rise above 10 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 2 hours.

Cool the mixture again in an ice bath and slowly add concentrated HCl to adjust the pH to

2. A white precipitate of N-chloroacetylglycine should form.

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate

the solvent using a rotary evaporator.

The resulting white solid is N-chloroacetylglycine. It can be further purified by

recrystallization if necessary.

Protocol 2: Deprotection of the N-Chloroacetyl Group with Thiourea

This protocol describes the selective cleavage of the chloroacetyl group to liberate a free

amine.[2][16]

Materials:
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N-Chloroacetylated substrate (e.g., N-Chloroacetylglycine) (1.0 eq)

Thiourea (2.0-3.0 eq)

Solvent (e.g., Methanol/Water, Ethanol, or aqueous sodium bicarbonate)

Magnetic stirrer, TLC plates or LC-MS for reaction monitoring

Procedure:

Dissolve the N-chloroacetylated compound in a suitable solvent (e.g., 10 mL/mmol of

substrate).

Add thiourea (2-3 equivalents) to the solution.

Stir the mixture at room temperature.

Monitor the reaction progress by TLC or LC-MS until the starting material is fully

consumed (typically 2-12 hours).

Upon completion, the work-up will depend on the substrate's properties. A typical work-up

may involve:

Diluting the reaction mixture with water.

Extracting the aqueous phase with a suitable organic solvent (e.g., dichloromethane or

ethyl acetate) to remove the 2-iminothiazolidin-4-one byproduct.

Adjusting the pH of the aqueous phase if the desired product is an amino acid, and

isolating it by crystallization or ion-exchange chromatography.

Protocol 3: N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol is for the chloroacetylation of a peptide with a free N-terminus, typically after

completion of solid-phase peptide synthesis (SPPS).[4][18]

Materials:

Peptide-on-resin with a free N-terminus (1.0 eq)
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Chloroacetyl chloride (10 eq)

N,N-Diisopropylethylamine (DIPEA) (20 eq)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM)

SPPS reaction vessel

Procedure:

Swell the peptide-resin in anhydrous DMF for 30 minutes.

Drain the solvent.

Prepare the acylation solution: In a separate vial, add chloroacetyl chloride (10 eq) to

anhydrous DMF, followed by DIPEA (20 eq). Caution: The reaction is exothermic.

Add the acylation solution to the resin and shake at room temperature for 1-2 hours.

Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and

DMF (3x).

A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete

acylation.

The N-chloroacetylated peptide-resin is now ready for subsequent steps, such as on-resin

cyclization or cleavage from the solid support.[4][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Chloroacetyl_L_methionine_in_Solid_Phase_Peptide_Synthesis.pdf
https://pubs.rsc.org/en/content/articlehtml/2021/cb/d1cb00134e
https://www.benchchem.com/product/b13766176?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13766176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. people.uniurb.it [people.uniurb.it]

4. benchchem.com [benchchem.com]

5. Chloroacetyl-L-valine | 2279-16-5 | Benchchem [benchchem.com]

6. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton
[eprints.soton.ac.uk]

7. Thieme E-Books & E-Journals [thieme-connect.de]

8. N-Chloroacetylglycine | C4H6ClNO3 | CID 233485 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. N-Chloroacetylglycine | CymitQuimica [cymitquimica.com]

10. chemscene.com [chemscene.com]

11. dev.spectrabase.com [dev.spectrabase.com]

12. pubsapp.acs.org [pubsapp.acs.org]

13. dev.spectrabase.com [dev.spectrabase.com]

14. PubChemLite - N-chloroacetylglycine (C4H6ClNO3) [pubchemlite.lcsb.uni.lu]

15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

16. Selective thiourea optical probe based on thiourea-induced removal of chloroacetyl
group from chloroacetylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

17. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]

18. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase
(NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E
[pubs.rsc.org]

To cite this document: BenchChem. [Application Notes: Chloroacetyl Group for Amine
Protection of Glycine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13766176#glycine-chloride-as-an-amino-acid-
protecting-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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